5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride
Overview
Description
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride is a selective dual inhibitor targeting Cyclin-Dependent Kinase (CDK) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase (DYRK). It has IC50 values of 68 nM and 282 nM, respectively . This compound is primarily utilized in research related to cancer and neurological diseases .
Mechanism of Action
Target of Action
ML 315 hydrochloride is a selective dual inhibitor that primarily targets Cyclin-Dependent Kinases (CDK) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRK) . These kinases play crucial roles in cell cycle regulation and signal transduction, making them important targets for therapeutic intervention in various diseases, including cancer and neurological disorders .
Mode of Action
ML 315 hydrochloride interacts with its targets (CDK and DYRK) by inhibiting their kinase activity. It shows IC50 values of 68 nM for Clk1, Clk4, and Clk2, and 282 nM for Dyrk1A and Dyrk1B . This inhibition disrupts the normal functioning of these kinases, leading to alterations in cell cycle progression and signal transduction pathways .
Biochemical Pathways
The inhibition of CDK and DYRK kinases by ML 315 hydrochloride affects multiple biochemical pathways. These kinases are involved in cell cycle regulation, apoptosis, and various signaling pathways. By inhibiting these kinases, ML 315 hydrochloride can disrupt these pathways, potentially leading to cell cycle arrest, apoptosis, or altered cellular signaling .
Pharmacokinetics
This suggests that it can cross cell membranes to reach its intracellular targets. The compound is also reported to be stable in both mouse and human plasma , which is important for its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of ML 315 hydrochloride’s action largely depend on the specific cell type and the status of the CDK and DYRK pathways within those cells. In general, inhibition of these kinases can lead to cell cycle arrest, apoptosis, or alterations in cellular signaling . These effects could potentially be harnessed for therapeutic benefit in diseases such as cancer and neurological disorders where these pathways are often dysregulated .
Biochemical Analysis
Biochemical Properties
ML 315 hydrochloride plays a significant role in biochemical reactions by inhibiting CDK and DYRK kinases. The compound exhibits an IC50 value of 68 nM for CDK and 282 nM for DYRK . These kinases are crucial in regulating cell cycle progression and signal transduction pathways. By inhibiting these enzymes, ML 315 hydrochloride can modulate various cellular processes, including cell division and differentiation. The interactions between ML 315 hydrochloride and these kinases are characterized by high specificity and potency, making it an effective inhibitor for research purposes.
Cellular Effects
ML 315 hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, ML 315 hydrochloride can induce cell cycle arrest and apoptosis by inhibiting CDK and DYRK kinases. This leads to the suppression of tumor growth and proliferation. Additionally, ML 315 hydrochloride has been found to affect neuronal cells by modulating signaling pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease.
Molecular Mechanism
The molecular mechanism of ML 315 hydrochloride involves its binding interactions with CDK and DYRK kinases. By binding to the active sites of these enzymes, ML 315 hydrochloride inhibits their activity, leading to the disruption of downstream signaling pathways . This inhibition can result in the suppression of cell cycle progression, induction of apoptosis, and modulation of gene expression. The compound’s high selectivity for CDK and DYRK kinases ensures that its effects are targeted and specific, minimizing off-target interactions and potential side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ML 315 hydrochloride have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to six months when stored at -80°C and one month at -20°C . Over time, ML 315 hydrochloride may undergo degradation, leading to a reduction in its inhibitory potency. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells. The extent of these effects may vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of ML 315 hydrochloride vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit CDK and DYRK kinases, leading to the suppression of tumor growth and neuroprotective effects . Higher doses may result in toxic or adverse effects, including hepatotoxicity and neurotoxicity. It is essential to determine the optimal dosage range for achieving therapeutic benefits while minimizing potential side effects. Threshold effects have also been observed, where a specific dosage is required to achieve significant inhibition of target kinases.
Metabolic Pathways
ML 315 hydrochloride is involved in various metabolic pathways, including those regulated by CDK and DYRK kinases. The compound interacts with enzymes and cofactors involved in these pathways, modulating metabolic flux and metabolite levels . By inhibiting CDK and DYRK kinases, ML 315 hydrochloride can alter the phosphorylation status of key metabolic enzymes, leading to changes in their activity and function. These effects can have downstream consequences on cellular metabolism, including alterations in energy production, biosynthesis, and catabolic processes.
Transport and Distribution
ML 315 hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound’s cell permeability allows it to enter cells and reach its target kinases effectively. Once inside the cell, ML 315 hydrochloride can interact with intracellular transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy, determining its overall therapeutic potential.
Subcellular Localization
The subcellular localization of ML 315 hydrochloride is primarily determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CDK and DYRK kinases. These targeting signals and modifications ensure that ML 315 hydrochloride reaches its intended sites of action, maximizing its therapeutic efficacy. Additionally, the compound’s localization can influence its activity and function, determining its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Research: As a dual inhibitor of CDK and DYRK, this compound is used to study cell cycle regulation and the development of cancer therapies.
Neurological Disease Research: The compound’s ability to inhibit specific kinases makes it valuable in researching treatments for neurological disorders.
Biochemical Studies: This compound is used to investigate the biochemical pathways involving CDK and DYRK, providing insights into cellular processes.
Pharmaceutical Development: The compound’s unique properties make it a candidate for developing new pharmaceutical agents targeting specific diseases.
Comparison with Similar Compounds
Similar Compounds
ML 315: The non-hydrochloride form of the compound with similar inhibitory properties.
Other CDK Inhibitors: Compounds like roscovitine and flavopiridol, which also target Cyclin-Dependent Kinase.
Other DYRK Inhibitors: Compounds such as harmine and INDY, which inhibit Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase.
Uniqueness
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride stands out due to its dual inhibitory action on both CDK and DYRK, offering a broader range of applications in research compared to compounds that target only one of these kinases .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDEAAKKQCKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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